(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile
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Overview
Description
(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile is an organic compound characterized by the presence of a cyclopropane ring substituted with two bromine atoms, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetonitrile with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thiol-substituted cyclopropane derivatives.
Reduction: Conversion of the nitrile group to a primary amine.
Oxidation: Formation of phenolic compounds.
Scientific Research Applications
(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the bromine atoms can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile: A stereoisomer with similar chemical properties but different spatial arrangement.
2,2-Dibromo-3-phenylcyclopropane-1-carboxylic acid: A compound with a carboxylic acid group instead of a nitrile group.
2,2-Dibromo-3-phenylcyclopropane-1-methanol: A compound with a hydroxyl group instead of a nitrile group.
Uniqueness
(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile is unique due to its specific stereochemistry and the presence of both bromine and nitrile functional groups
Properties
CAS No. |
646995-50-8 |
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Molecular Formula |
C10H7Br2N |
Molecular Weight |
300.98 g/mol |
IUPAC Name |
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7Br2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1 |
InChI Key |
MMCUKWXHKZMFNF-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(Br)Br)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Br)Br)C#N |
Origin of Product |
United States |
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